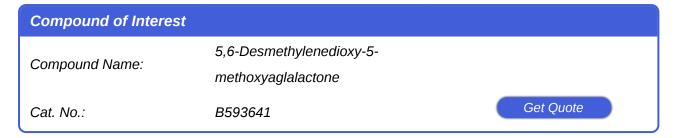




In-Depth Technical Guide: Spectroscopic **Analysis of 5,6-Desmethylenedioxy-5**methoxyaglalactone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6-**Desmethylenedioxy-5-methoxyaglalactone**, a compound of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on its confirmed chemical structure and representative data from structurally analogous compounds. The guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it details standardized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process. This document serves as a valuable resource for researchers working with or synthesizing this compound, enabling them to anticipate its spectral characteristics and design appropriate analytical methodologies.

Chemical Structure

Compound Name: **5,6-Desmethylenedioxy-5-methoxyaglalactone** CAS Number: 922169-96-

8 Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31 g/mol



The chemical structure of **5,6-Desmethylenedioxy-5-methoxyaglalactone** is characterized by a lactone ring system with methoxy and phenyl substituents. The precise stereochemistry would require further experimental confirmation.

Spectroscopic Data

While specific experimental spectra for **5,6-Desmethylenedioxy-5-methoxyaglalactone** are not readily available in public databases, the following tables summarize the expected spectroscopic data based on its structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.30 - 7.50	m	5H	Aromatic protons (Phenyl ring)
~6.50 - 6.80	m	2H	Aromatic protons (Benzofuranone ring)
~5.50	s	1H	CH-O (Lactone ring)
~3.80	S	3H	OCH ₃
~3.75	S	3H	OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)



Chemical Shift (δ) ppm	Assignment	
~170	C=O (Lactone)	
~160	Aromatic C-O	
~140 - 150	Aromatic Quaternary C	
~125 - 130	Aromatic CH (Phenyl ring)	
~100 - 115	Aromatic CH (Benzofuranone ring)	
~80	CH-O (Lactone ring)	
~55 - 60	OCH ₃	

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)	Intensity	Assignment
~3050 - 3100	Medium	C-H stretch (Aromatic)
~2850 - 3000	Medium	C-H stretch (Aliphatic/OCH₃)
~1760	Strong	C=O stretch (y-Lactone)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Aryl ether)
~1100	Strong	C-O stretch (Lactone)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)



m/z	Relative Intensity (%)	Assignment
300	High	[M] ⁺ (Molecular Ion)
272	Medium	[M - CO]+
241	Medium	[M - CO - OCH ₃]+
165	High	[C ₁₀ H ₉ O ₂] ⁺ (Fragment from benzofuranone moiety)
135	High	[C ₉ H ₇ O] ⁺ (Fragment from phenyl moiety)
105	Medium	[C7H5O]+
77	Medium	[C ₆ H ₅]+

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **5,6-Desmethylenedioxy-5-methoxyaglalactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to approximately 16 ppm.
 - Use a relaxation delay of 1-2 seconds.



- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to approximately 220 ppm.
 - Use a longer relaxation delay (e.g., 2-5 seconds).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate NMR software. This includes
 Fourier transformation, phase correction, baseline correction, and referencing the chemical
 shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film Method: If the sample is soluble in a volatile solvent (e.g., chloroform, dichloromethane), dissolve a small amount and cast a thin film on a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
 - Place the sample in the spectrometer's sample holder.



- Acquire the sample spectrum over the range of 4000-400 cm^{−1}.
- Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

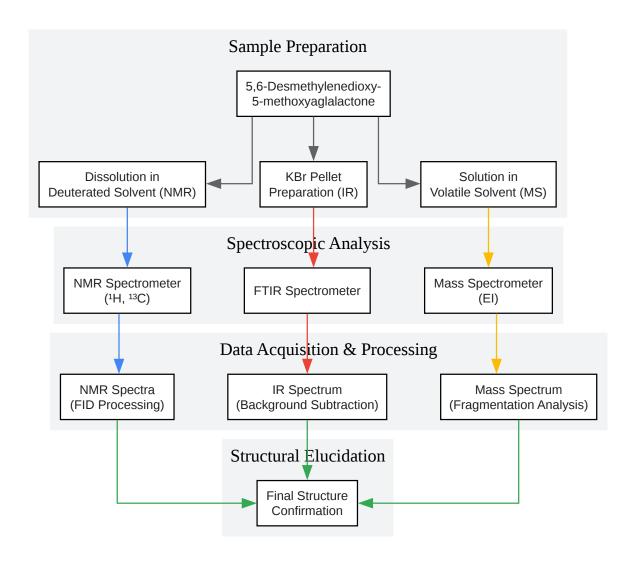
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition:
 - Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range appropriate for the compound (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5,6-Desmethylenedioxy-5-methoxyaglalactone**.





Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **5,6-Desmethylenedioxy-5-methoxyaglalactone** and the methodologies to acquire and interpret the data. Researchers are encouraged to use this information as a starting point for their analytical work on this and related compounds.

• To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Analysis of 5,6-Desmethylenedioxy-5-methoxyaglalactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593641#spectroscopic-data-nmr-ir-ms-of-5-6-desmethylenedioxy-5-methoxyaglalactone]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com